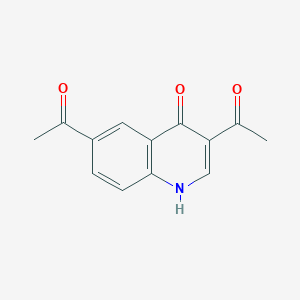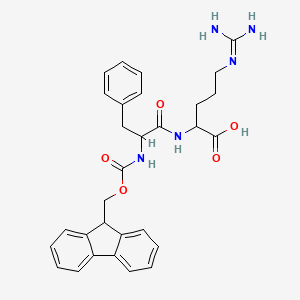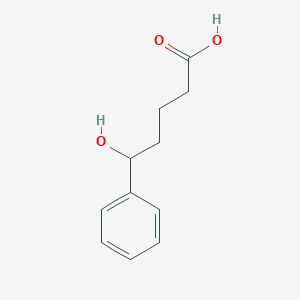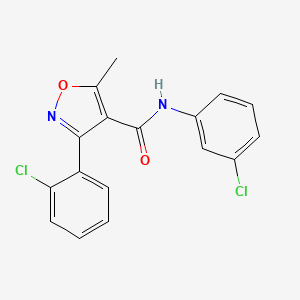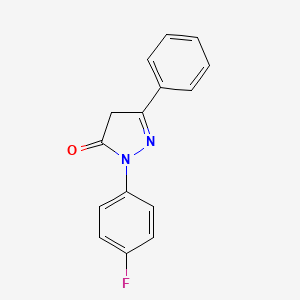
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluorophenyl and a phenyl group. The presence of the fluorine atom in the phenyl ring imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines .
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one typically involves the reaction of appropriate hydrazine derivatives with substituted acetophenones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. One common synthetic route involves the condensation of 4-fluorophenylhydrazine with benzoylacetone under reflux conditions, followed by cyclization to form the pyrazole ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies.
Medicine: The compound has been evaluated for its antiproliferative activity against cancer cell lines.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets. In medicinal chemistry, the compound has been shown to act as an androgen receptor antagonist, inhibiting the activity of androgen receptors in prostate cancer cells. This inhibition leads to a decrease in the expression of androgen-responsive genes, such as PSA, thereby reducing cancer cell proliferation .
The molecular pathways involved in this mechanism include the binding of the compound to the ligand-binding domain of the androgen receptor, preventing the receptor from interacting with its natural ligands. This disruption of receptor-ligand interactions ultimately leads to the downregulation of androgen-responsive genes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-1H-pyrazole: This compound lacks the phenyl group at the 3-position, which may affect its binding affinity and biological activity.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one: The substitution of fluorine with chlorine can lead to differences in chemical reactivity and biological effects.
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one: The presence of a methyl group instead of a fluorine atom can alter the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s binding affinity to certain molecular targets, making it a valuable compound in drug discovery and other scientific research applications .
Eigenschaften
Molekularformel |
C15H11FN2O |
|---|---|
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
YMFVASZWVZMOQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


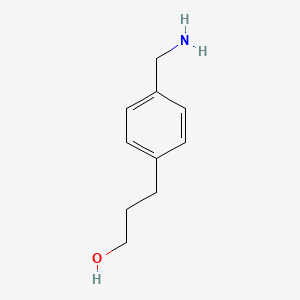
![Pyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12120635.png)


![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
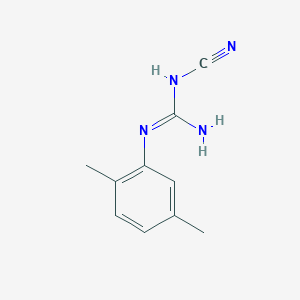
![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)

